molecular formula C20H22N4O4 B4381469 N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1005622-72-9

N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4381469
CAS No.: 1005622-72-9
M. Wt: 382.4 g/mol
InChI Key: PWQGIZFBCGKRQW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a pyrazole ring, a furan ring, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the pyrazole derivative with a benzaldehyde derivative in the presence of a base.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or benzylidene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a furanone derivative, while reduction of the benzylidene group may yield a benzyl derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, the compound may be explored for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-4-{[4-hydroxy-3-(methoxymethyl)benzylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide
  • N-(2-furylmethyl)-4-{[4-methoxy-3-(hydroxymethyl)benzylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both methoxy and methoxymethyl groups on the benzylidene ring, which may influence its reactivity and biological activity. The combination of these functional groups with the pyrazole and furan rings provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-24-19(20(25)22-11-16-5-4-8-28-16)17(12-23-24)21-10-14-6-7-18(27-3)15(9-14)13-26-2/h4-10,12H,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQGIZFBCGKRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC(=C(C=C2)OC)COC)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108618
Record name N-(2-Furanylmethyl)-4-[[[4-methoxy-3-(methoxymethyl)phenyl]methylene]amino]-1-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005622-72-9
Record name N-(2-Furanylmethyl)-4-[[[4-methoxy-3-(methoxymethyl)phenyl]methylene]amino]-1-methyl-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005622-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)-4-[[[4-methoxy-3-(methoxymethyl)phenyl]methylene]amino]-1-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
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N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide

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